Tizoxanide Glucuronide Sodium Salt

Beschreibung

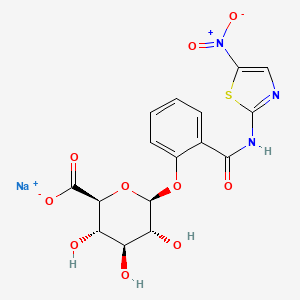

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C16H14N3NaO10S |

|---|---|

Molekulargewicht |

463.4 g/mol |

IUPAC-Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1 |

InChI-Schlüssel |

HJXNHPDNJXKILF-MFUMLHGQSA-M |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Herkunft des Produkts |

United States |

Metabolism and Biotransformation Pathways of Tizoxanide Glucuronide

Glucuronidation of Tizoxanide (B1683187)

Glucuronidation represents the predominant metabolic fate for tizoxanide. nih.gov This reaction involves the transfer of a glucuronic acid moiety from the co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to tizoxanide, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org This metabolic process occurs in various tissues, with the liver and small intestine being the primary sites. nih.govwikipedia.org

Characterization of Hepatic Glucuronidation Mechanisms

The liver plays a central role in the glucuronidation of tizoxanide. In vitro studies using liver microsomes from humans and various animal species have been instrumental in characterizing this pathway. nih.govnih.gov In human liver microsomes, tizoxanide is efficiently converted to tizoxanide glucuronide, which has been identified as the main metabolite found in human plasma, bile, and urine. nih.govresearchgate.net

Research indicates that the kinetics of tizoxanide glucuronidation in the liver can vary, following either the Michaelis-Menten or a biphasic model depending on the species. nih.gov This suggests that the affinity and capacity of the metabolizing enzymes differ across species. nih.gov For instance, while tizoxanide was the only metabolite formed in incubations with human liver microsomes, studies with rat liver microsomes also yielded hydroxylated tizoxanide in addition to the glucuronide conjugate. nih.govresearchgate.net

Investigation of Intestinal Glucuronidation Processes

The small intestine is another significant site for the first-pass metabolism of many compounds, including the glucuronidation of tizoxanide. nih.govwikipedia.org Investigations utilizing intestinal microsomes have confirmed that tizoxanide undergoes substantial glucuronidation in the gut. nih.gov The roles and efficiencies of the UGT enzymes in the small intestine and the liver in metabolizing tizoxanide show considerable differences across various species. nih.gov Furthermore, studies have pointed towards intensive deconjugation of tizoxanide glucuronide within the intestine, as tizoxanide was the only related compound detected in feces, not its glucuronide conjugate. nih.gov

Identification of Responsible Human UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A1, UGT1A8)

Identifying the specific human UGT isoforms responsible for tizoxanide glucuronidation is crucial for understanding potential drug-drug interactions and inter-individual variability in metabolism. Studies using recombinant human UGTs have shown that multiple isoforms can catalyze this reaction, but two, in particular, demonstrate significant activity. nih.gov

In Vitro Metabolic Studies of Tizoxanide Glucuronide Formation

In vitro studies are essential for elucidating the mechanics of drug metabolism. By using subcellular fractions like microsomes, which contain high concentrations of UGT enzymes, researchers can investigate species differences and the kinetics of tizoxanide glucuronide formation in a controlled environment. nih.govmdpi.com

Comparative Glucuronidation Rates Across Species Microsomes (e.g., human, monkey, dog, rat, mouse)

Significant species-specific variations have been observed in the rate of tizoxanide glucuronidation. nih.gov The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver and intestine, differs substantially among humans, monkeys, dogs, rats, and mice. nih.gov

In liver microsomes, rats and mice demonstrated the highest intrinsic clearance values for tizoxanide glucuronidation. nih.gov For intestinal microsomes, mice and rats again showed the highest clearance rates. nih.gov These findings highlight the extensive interspecies differences in tizoxanide metabolism. nih.govnih.gov

| Microsome Source | Species | Relative Intrinsic Clearance (CLint) Rank nih.gov |

|---|---|---|

| Liver | Rat | Highest |

| Mouse | Highest | |

| Intestine | Mouse | Highest |

| Rat | Highest |

Enzyme Kinetics of Tizoxanide Glucuronidation

The kinetics of the formation of tizoxanide glucuronide have been studied in both liver and intestinal microsomes across different species. The results show that the enzymatic process does not follow a single universal model, exhibiting species-specific variations. nih.gov The reaction kinetics were described by either the classic Michaelis-Menten model or a more complex biphasic model. nih.gov The choice of model depends on the specific species and the tissue from which the microsomes were derived. nih.gov

| Microsome Source | Kinetic Model Followed nih.gov |

|---|---|

| Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) | Michaelis-Menten or Biphasic Model |

| Intestinal Microsomes (Human, Monkey, Dog, Rat, Mouse) | Michaelis-Menten or Biphasic Model |

Metabolite Profiling and Identification in Preclinical Models

Preclinical studies in various animal models have been instrumental in elucidating the metabolic fate of tizoxanide and identifying its key metabolites.

Detection and Confirmation of Tizoxanide Glucuronide as a Primary Conjugate

Across different species, including rats, pigs, and chickens, tizoxanide glucuronide has been consistently identified as a major phase II metabolite. nih.gov In goats, tizoxanide is rapidly metabolized, and tizoxanide glucuronide is a principal conjugate found. researchgate.net The detection and confirmation of this primary conjugate are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov These methods allow for the separation and precise identification of metabolites in biological samples like plasma, urine, and feces. nih.govnih.gov

Identification of Other Conjugated Metabolites (e.g., Tizoxanide Sulfate (B86663), Hydroxylated Tizoxanide Sulfate)

In addition to glucuronidation, other conjugation pathways contribute to the metabolism of tizoxanide. Studies have identified several other conjugated metabolites in preclinical models. nih.gov These include tizoxanide sulfate and hydroxylated tizoxanide sulfate, which are also considered phase II metabolites. nih.gov The formation of these metabolites indicates that sulfation is another route for the biotransformation of tizoxanide and its hydroxylated intermediates. The relative abundance of these different conjugated metabolites can vary between species, highlighting interspecies differences in drug metabolism. nih.gov For instance, while glucuronidation is a major pathway in rats and pigs, sulfation plays a more significant role in chickens. nih.gov

| Metabolite | Type | Method of Identification | Preclinical Model(s) |

| Tizoxanide Glucuronide | Phase II | Liquid Chromatography-Mass Spectrometry | Rats, Pigs, Goats nih.govresearchgate.net |

| Tizoxanide Sulfate | Phase II | Liquid Chromatography-Mass Spectrometry | Rats, Pigs, Chickens nih.gov |

| Hydroxylated Tizoxanide Sulfate | Phase II | Liquid Chromatography-Mass Spectrometry | Rats, Pigs, Chickens nih.gov |

Chemical Synthesis and Derivatization Strategies for Tizoxanide Glucuronide Sodium Salt

Synthetic Methodologies for O-Aryl Glucuronides

The synthesis of O-aryl glucuronides, such as tizoxanide (B1683187) glucuronide, presents unique chemical challenges. au.dk Generally, these syntheses involve the coupling of a protected glucuronic acid donor with a phenolic aglycone. arkat-usa.orgnih.gov Several methodologies have been developed to achieve this transformation.

Two primary approaches exist for forming O-aryl glucuronides: the direct glucuronidation using a glucuronyl donor and the synthesis of a corresponding glucoside followed by oxidation of the primary alcohol at the C-6 position to a carboxylic acid. arkat-usa.org The direct approach is more common and employs various activation methods for the glucuronic acid donor.

Key synthetic strategies include:

Koenigs-Knorr Reaction : This classic method involves the reaction of a glycosyl halide (typically a bromide) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. mdpi.com While widely used, this reaction can sometimes lead to the formation of orthoester byproducts and may have low yields, particularly with sterically hindered or electronically deactivated phenols. mdpi.com

Trichloroacetimidate Method : This powerful and versatile method uses a trichloroacetimidate-activated glucuronyl donor. nih.gov The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and often provides high yields and excellent stereoselectivity for the desired β-anomer. arkat-usa.orgnih.gov

Extended Scaffold Approach : A more recent innovation involves the use of a self-immolative linker (SIL). au.dkrsc.org In this strategy, the synthetically challenging glucuronidation step is performed on a universal precursor molecule (the SIL). au.dkrsc.org Subsequently, the drug or aglycone is conjugated to this extended scaffold through less demanding chemical reactions. au.dk This modular approach aims to overcome the limitations of traditional methods where reaction yields are highly dependent on the specific phenol's electronic properties (pKa). au.dk

A significant challenge in glucuronide synthesis is controlling the anomeric stereochemistry to obtain the single β-anomer that is produced in vivo. arkat-usa.org The use of participating protecting groups at the C-2 position of the glucuronyl donor, such as an acetyl group, can provide anchimeric assistance to direct the formation of the β-glycosidic bond. nih.gov

Specific Chemical Routes for Tizoxanide Glucuronide Synthesis

The direct glucuronidation of tizoxanide has proven to be challenging. researchgate.net Research indicates that attempts to couple tizoxanide directly with activated glucuronyl donors, such as a bromosugar under Koenigs-Knorr conditions or with tetraacetate or imidate donors, were unsuccessful. researchgate.net

Consequently, an effective multi-step synthesis was developed, which circumvents the direct coupling. mdpi.comresearchgate.net This route begins not with tizoxanide itself, but with a precursor, benzyl (B1604629) salicylate (B1505791). mdpi.comresearchgate.net The synthesis proceeds in four main steps, efficiently yielding the target O-aryl glucuronide. mdpi.com

The successful synthesis of tizoxanide glucuronide relies on a strategic combination of condensation and hydrolysis reactions. mdpi.comresearchgate.net

The key condensation step is a Koenigs-Knorr reaction between benzyl salicylate and a fully protected glucuronic acid donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. mdpi.comresearchgate.net This reaction forms the crucial O-glycosidic bond.

Table 1: Overview of Tizoxanide Glucuronide Synthesis

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Benzyl Salicylate + Protected Glucuronyl Bromide | Koenigs-Knorr Condensation | Protected Benzyl Salicylate Glucuronide |

| 2 | Product from Step 1 | Ammonolysis | Amide Formation |

| 3 | Product from Step 2 | Coupling with 2-Amino-5-nitrothiazole | Formation of Thiazolide Moiety |

| 4 | Product from Step 3 | Deprotection (Hydrolysis) | Tizoxanide Glucuronide |

Following the initial condensation, a series of transformations and deprotection (hydrolysis) steps are required to arrive at the final product. The acetyl protecting groups on the sugar moiety and the benzyl ester of the salicylic (B10762653) acid portion are removed. The final step involves hydrolysis of the methyl ester on the glucuronic acid moiety, followed by conversion to the sodium salt to enhance water solubility. researchgate.net

Preparation of Isotopically Labeled Tizoxanide Glucuronide Analogues (e.g., Deuterium-Labeled Glucuronide)

Isotopically labeled analogues of drug metabolites are indispensable tools for quantitative bioanalytical studies, often serving as internal standards in mass spectrometry-based assays. medchemexpress.com For tizoxanide glucuronide, deuterium-labeled versions, specifically Tizoxanide-d4 (B565610) glucuronide, have been prepared and are used as reference materials. medchemexpress.comlgcstandards.com

The synthesis of these labeled compounds is not explicitly detailed in publicly available literature but would logically involve the preparation of a deuterium-labeled tizoxanide aglycone prior to the glucuronidation step. The deuterium (B1214612) atoms are typically incorporated into a stable position on the aromatic ring of the salicylate portion of the molecule. This labeled aglycone would then be subjected to the same synthetic route as the unlabeled compound to produce the final labeled glucuronide. The use of these stable isotope-labeled standards allows for precise quantification in complex biological matrices like plasma or urine by compensating for variations in sample preparation and instrument response. nih.gov

Development and Characterization of Reference Standards for Research

The availability of pure, well-characterized reference standards is a prerequisite for accurate and reliable research, including metabolism, pharmacokinetic, and bioequivalence studies. nih.govresearchgate.net Tizoxanide glucuronide sodium salt is available commercially as a chemical reference standard. lgcstandards.comsussex-research.comscbt.com

The development of these standards involves a robust synthesis followed by rigorous purification and characterization. researchgate.net Purification is often achieved using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to ensure high purity, typically greater than 95%. lgcstandards.comsussex-research.com

Characterization and structural confirmation employ a suite of analytical methods:

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the standard and as a quantitative analytical method for its determination in biological fluids. nih.gov

Mass Spectrometry (MS) : Provides accurate mass data, confirming the molecular weight and elemental composition of the molecule. researchgate.net Advanced techniques like electron activated dissociation (EAD) can help pinpoint the exact site of glucuronide conjugation, which is crucial for distinguishing between potential isomers. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers definitive structural elucidation by providing detailed information about the arrangement of atoms (¹H and ¹³C) within the molecule and confirming the stereochemistry of the glycosidic bond. researchgate.net

Once validated, these reference standards are used to develop and validate analytical methods for quantifying the metabolite in various biological samples, such as human plasma, urine, and breast milk, ensuring the accuracy of clinical and preclinical research findings. nih.govresearchgate.net

Table 2: Chemical Data for this compound Reference Standard

| Property | Data | Source(s) |

|---|---|---|

| Chemical Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | lgcstandards.com |

| CAS Number | 221287-83-8 | lgcstandards.comscbt.com |

| Alternate CAS | 296777-75-8 | lgcstandards.comdrugbank.com |

| Molecular Formula | C₁₆H₁₄N₃O₁₀S·Na | scbt.com |

| Molecular Weight | 463.35 g/mol | scbt.com |

| Purity | >95% (HPLC) | lgcstandards.comsussex-research.com |

| Storage Temperature | -20°C | lgcstandards.comsussex-research.com |

Analytical Methodologies for the Quantification and Characterization of Tizoxanide Glucuronide Sodium Salt in Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for separating Tizoxanide (B1683187) Glucuronide Sodium Salt from its parent compound, other metabolites, and endogenous components in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of tizoxanide and its glucuronide conjugate. Various HPLC methods have been developed and validated for their determination in biological fluids such as plasma, urine, and even breast milk. nih.gov These methods typically utilize reversed-phase columns and are valued for their robustness and precision.

A common approach involves the use of a C18 or a cyanopropyl (CN) column for separation. nih.govnih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation and good peak shape. A representative mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate, with the pH adjusted to ensure the ionization state of the analyte is favorable for retention and detection. nih.gov Detection is most commonly performed using UV spectrophotometry at a wavelength where tizoxanide and its glucuronide exhibit strong absorbance, often around 260 nm or 304 nm. nih.govrsc.org For enhanced specificity, particularly in complex matrices, HPLC systems are often coupled with mass spectrometry detectors. nih.gov

The table below summarizes typical parameters for an HPLC method developed for the analysis of nitazoxanide (B1678950) metabolites.

| Parameter | Conditions |

| Column | Luna 5-µm CN, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile: 12 mM Ammonium Acetate: Diethylamine (30:70:0.1, v/v/v), pH 4.0 |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 260 nm |

| Internal Standard | Nifuroxazide |

Table 1: Example of HPLC conditions for the analysis of tizoxanide. nih.gov

Micellar Liquid Chromatography (MLC) Method Development

Micellar Liquid Chromatography (MLC) presents a green and efficient alternative for the analysis of drug metabolites in biological samples. researchgate.net This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulphate, at a concentration above its critical micelle concentration. researchgate.net The key advantage of MLC is its ability to directly analyze complex biological samples like urine and plasma with minimal or no sample pretreatment, as the micelles can solubilize proteins and other matrix components, preventing them from precipitating on the column. researchgate.net

A developed MLC method for the active metabolite tizoxanide, which would also be applicable for its glucuronide form, employs a micellar mobile phase with a C18 column. researchgate.net This approach is particularly useful for pharmacokinetic studies where high throughput is desired. The method's ability to avoid time-consuming extraction steps significantly streamlines the analytical workflow. researchgate.net

Key parameters for a reported MLC method are detailed below.

| Parameter | Conditions |

| Column | RP C18 monolithic column |

| Mobile Phase | 0.1 M Sodium Dodecyl Sulphate, 8% n-propanol, 0.3% triethylamine (B128534) in 0.02 M phosphoric acid, pH 4 |

| Detection | UV at 240 nm |

| Internal Standard | Tinidazole |

Table 2: Micellar Liquid Chromatography (MLC) method parameters for tizoxanide analysis. researchgate.net

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are paramount for the definitive identification and precise measurement of Tizoxanide Glucuronide Sodium Salt. These methods provide detailed structural information and offer high sensitivity for quantification.

Mass Spectrometry (MS) for Metabolite Identification and Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the identification and quantification of drug metabolites, including Tizoxanide Glucuronide. nih.gov This powerful technique allows for the selective detection of the target analyte in a complex mixture with high sensitivity and specificity. nih.gov

In a typical LC-MS/MS workflow, the effluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis. nih.gov The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. For Tizoxanide Glucuronide, the precursor ion is the deprotonated molecule [M-H]⁻, and a characteristic product ion is monitored after fragmentation. nih.gov Studies have identified the precursor-to-product ion transition of m/z 440 → m/z 264 for the quantification of tizoxanide glucuronide. nih.gov The fragment ion at m/z 264 corresponds to the tizoxanide aglycone, resulting from the cleavage of the glucuronic acid moiety. nih.gov

This methodology has been successfully applied to identify and quantify tizoxanide glucuronide in various biological matrices from different species, including goats, mice, rats, pigs, and humans. nih.govresearchgate.netresearchgate.net

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 440 |

| Product Ion (m/z) | 264 |

Table 3: Mass Spectrometry parameters for the detection of Tizoxanide Glucuronide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., HNMR, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds, including drug metabolites like this compound. While LC-MS/MS can provide strong evidence for the identity of a metabolite based on its mass-to-charge ratio and fragmentation pattern, NMR provides unambiguous confirmation of the complete chemical structure, including the site of glucuronidation.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are the most common NMR techniques used for this purpose. The chemical shifts, coupling constants, and signal integrations in a ¹H NMR spectrum provide detailed information about the number and types of protons and their neighboring atoms. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. For Tizoxanide Glucuronide, NMR would confirm the presence of the tizoxanide moiety and the glucuronic acid group, and crucially, establish the covalent linkage between them through the phenolic oxygen of tizoxanide. Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can show correlations between protons and carbons that are two or three bonds apart, providing definitive evidence of the connectivity. researchgate.net

Furthermore, quantitative NMR (qNMR) is an increasingly utilized technique for the precise quantification of compounds without the need for a specific reference standard of the analyte, instead using a certified internal standard. nih.gov ¹H qNMR could be applied to determine the exact concentration of an isolated sample of this compound, which can then be used as a reference standard for other analytical methods like LC-MS/MS.

Spectrofluorimetric Techniques for Metabolite Analysis

Spectrofluorimetry offers a highly sensitive method for the quantification of fluorescent compounds. While tizoxanide itself is not natively fluorescent, analytical methods have been developed that involve a chemical derivatization step to produce a fluorescent product. researchgate.net One such method involves the oxidation of tizoxanide with sodium hypochlorite, which results in a highly fluorescent product that can be measured. researchgate.net

This approach has been successfully used for the determination of tizoxanide in human urine. researchgate.net Although this method has been reported for the aglycone (tizoxanide), the principle could potentially be adapted for the quantification of tizoxanide glucuronide after enzymatic or chemical hydrolysis to release the tizoxanide moiety. The high sensitivity of fluorescence detection makes it a valuable tool, especially when only small sample volumes are available.

A reported spectrofluorimetric method for tizoxanide after oxidation is summarized below.

| Parameter | Wavelength (nm) |

| Excitation Wavelength | 362.5 |

| Emission Wavelength | 436.5 |

Table 4: Spectrofluorimetric parameters for the determination of oxidized tizoxanide. researchgate.net

Bioanalytical Method Validation and Research Applications in Preclinical Studies

The successful quantification of this compound in biological matrices is fundamental for its evaluation in preclinical research. This necessitates the development and validation of robust bioanalytical methods, followed by their application in pharmacokinetic studies in relevant animal models.

Method Validation According to Academic Guidelines (e.g., ICH guidelines)

The validation of bioanalytical methods is a critical process that demonstrates a specific analytical procedure is suitable for its intended purpose. europa.eu Regulatory bodies and academic consensus, such as the International Council for Harmonisation (ICH) M10 guideline, provide a framework for this validation to ensure the reliability and reproducibility of bioanalytical data. europa.euprogress-lifesciences.nlmedvalley.cn These guidelines stipulate the evaluation of key parameters to confirm that the method is well-characterized, fully validated, and documented. europa.eu

For Tizoxanide Glucuronide, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for its simultaneous quantification with its parent compound, Tizoxanide, in mouse plasma. nih.gov The validation process adheres to the principles outlined in academic and regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity. europa.eunih.gov

A core component of validation is establishing the method's linearity, which is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Tizoxanide Glucuronide in mouse plasma, the method was shown to be linear over a concentration range of 5.0 ng/mL to 1000.0 ng/mL. nih.gov

Accuracy and precision are also cornerstone validation parameters. Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of agreement among individual tests when the procedure is applied repeatedly. In the validated method for Tizoxanide Glucuronide, the intra-day and inter-day precision, measured as the relative standard deviation (RSD), was less than 13.2%, with accuracy falling within acceptable ranges. nih.gov Such validation ensures that the analytical method provides dependable data for pharmacokinetic assessments. europa.eu

The table below summarizes the validation parameters for the LC-MS/MS method used for Tizoxanide Glucuronide quantification in mouse plasma. nih.gov

| Validation Parameter | Result |

| Analyte | Tizoxanide Glucuronide |

| Matrix | Mouse Plasma |

| Method | LC-MS/MS |

| Linear Range | 5.0–1000.0 ng/mL |

| Intra- and Inter-day Precision (RSD%) | <13.2% |

Application in Preclinical Pharmacokinetic Research in Animal Models

Validated bioanalytical methods are instrumental in determining the pharmacokinetic profile of drug metabolites in preclinical animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. A rapid and specific LC-MS/MS method has been successfully applied to a pharmacokinetic study of Tizoxanide and Tizoxanide Glucuronide in mice. nih.gov

In this research, ICR mice were used, and plasma samples were collected at various time points following the administration of the parent drug, Nitazoxanide. The validated LC-MS/MS method, which uses a simple acetonitrile-based protein precipitation for sample extraction, was employed to measure the concentrations of both Tizoxanide and its major metabolite, Tizoxanide Glucuronide. nih.gov The precursor-to-product ion transition of m/z 440 → m/z 264 was used for the quantification of Tizoxanide Glucuronide by the mass spectrometer, operating in the multiple reaction-monitoring mode. nih.gov

The data generated from these analyses allow for the construction of plasma concentration-time profiles and the calculation of key pharmacokinetic parameters for Tizoxanide Glucuronide. While specific pharmacokinetic parameters for Tizoxanide Glucuronide from this study are not detailed in the provided reference, the methodology demonstrates a successful application in a preclinical setting. nih.gov Another study investigating the pharmacokinetics of Tizoxanide in goats after oral administration of Nitazoxanide also highlights the importance of such analytical methods in different animal models. researchgate.net The plasma concentration of Tizoxanide was detectable for up to 24 hours, and the data fit a one-compartment open model with first-order absorption. researchgate.net These types of studies provide crucial data for designing subsequent drug treatment regimens. researchgate.net

The table below outlines the application of the bioanalytical method in a preclinical mouse model. nih.gov

| Parameter | Details |

| Animal Model | ICR Mice |

| Analyte Quantified | Tizoxanide Glucuronide |

| Biological Matrix | Plasma |

| Extraction Method | Acetonitrile Protein Precipitation |

| Analytical Technique | LC-MS/MS |

| Ion Transition (m/z) | 440 → 264 |

In Vitro Biological Research and Mechanistic Investigations of Tizoxanide Glucuronide Sodium Salt

Evaluation of In Vitro Biological Activities

The in vitro biological activities of tizoxanide (B1683187) glucuronide have been assessed against a variety of pathogens, revealing a spectrum of activity that differs in some respects from its parent compounds.

Antiparasitic Activity against Cryptosporidium parvum in Cell Culture Systems

Tizoxanide glucuronide has demonstrated significant inhibitory effects against the protozoan parasite Cryptosporidium parvum, a common cause of diarrheal disease. In a study utilizing sporozoite-infected HCT-8 human enterocytic cells, tizoxanide glucuronide was shown to be a potent inhibitor of the parasite's development. nih.gov The compound strongly inhibited the sexual stages of the parasite's life cycle. nih.gov When added after sporozoite invasion, tizoxanide glucuronide exhibited a 50% minimal inhibitory concentration (MIC50) of 2.2 mg/L over a 46-hour period. nih.gov

Further analysis of its stage-specific activity revealed that tizoxanide glucuronide was particularly effective against the intracellular development of the parasite, with a more pronounced effect on the sexual stages (MIC50 of 2.8 mg/L) compared to the asexual stages (MIC50 of 11.7 mg/L). nih.gov Its activity against the extracellular sporozoite stage was found to be limited. nih.gov

| Compound | Overall MIC50 (mg/L) | Asexual Stage MIC50 (mg/L) | Sexual Stage MIC50 (mg/L) |

|---|---|---|---|

| Tizoxanide Glucuronide | 2.2 | 11.7 | 2.8 |

| Nitazoxanide (B1678950) | 1.2 | - | - |

| Tizoxanide | 22.6 | - | - |

Assessment of Moderate Antiviral Activities in Cell-Based Assays

The antiviral activity of tizoxanide glucuronide is not as well-defined as that of its parent compounds, nitazoxanide and tizoxanide, which have demonstrated broad-spectrum antiviral properties. biorxiv.orgnatap.org Research on the antiviral effects of the thiazolide class of drugs has largely centered on tizoxanide as the primary active metabolite. While tizoxanide has shown inhibitory activity against a range of viruses, including influenza, hepatitis B and C, and coronaviruses, there is limited direct evidence of significant antiviral activity for tizoxanide glucuronide itself. biorxiv.orgresearchgate.net In fact, studies on other thiazolide analogues have suggested that their corresponding glucuronides are essentially devoid of antiviral activity. nih.gov This suggests that the glucuronidation of tizoxanide may represent a step in the metabolic inactivation pathway with respect to antiviral action.

Investigations into Antibacterial Activity

Investigations into the antibacterial properties of tizoxanide glucuronide have indicated that it possesses some activity, although it appears to be less potent than its parent compounds. One study has described tizoxanide glucuronide as showing "slight antibacterial activity". researchgate.net However, detailed data, such as minimum inhibitory concentrations (MICs) against a broad range of bacterial species, are not extensively available in the published literature. In contrast, nitazoxanide and tizoxanide have been shown to be active against a variety of anaerobic bacteria, including Clostridium difficile and Helicobacter pylori. nih.govnih.gov Tizoxanide was found to be less effective than nitazoxanide against many anaerobes, with the exception of the Bacteroides fragilis group, where their activities were similar. nih.govcase.edu Given the limited data, the clinical significance of the antibacterial activity of tizoxanide glucuronide remains to be fully elucidated.

Biochemical Interaction Studies

Understanding the biochemical interactions of tizoxanide glucuronide is key to elucidating its biological role and mechanism of action.

Exploration of Enzyme Interactions and Modulation within Cellular Pathways

The primary biochemical interaction involving tizoxanide glucuronide is its formation from tizoxanide, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies in human liver and intestinal microsomes have identified UGT1A1 and UGT1A8 as the main isoforms responsible for this glucuronidation process. drugbank.com This metabolic step is a significant pathway for the elimination of tizoxanide. drugbank.com

The mechanism of action of the parent compound, nitazoxanide, is known to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various parasites and anaerobic bacteria. drugbank.compatsnap.comnih.gov It is believed that this inhibition is a key contributor to the antiparasitic and antibacterial effects of nitazoxanide and its active metabolite, tizoxanide. However, there is currently no direct evidence to suggest that tizoxanide glucuronide itself is an inhibitor of PFOR.

Furthermore, nitazoxanide and tizoxanide have been shown to modulate cellular pathways in host cells, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the Akt signaling pathway. These actions are linked to various cellular effects, but it is not yet known if tizoxanide glucuronide shares these activities.

Comparative In Vitro Activity with Parent Compounds (Tizoxanide and Nitazoxanide)

A comparative analysis of the in vitro activity of tizoxanide glucuronide with its parent compounds, tizoxanide and nitazoxanide, reveals important differences in their biological profiles.

Against Cryptosporidium parvum, tizoxanide glucuronide (MIC50 of 2.2 mg/L) is significantly more active than tizoxanide (MIC50 of 22.6 mg/L) and shows comparable, though slightly less, potency than nitazoxanide (MIC50 of 1.2 mg/L). nih.gov This suggests that the glucuronide metabolite plays a crucial role in the anti-cryptosporidial effect of nitazoxanide, particularly against the sexual stages of the parasite. nih.gov

In terms of antibacterial activity, the available information suggests that tizoxanide glucuronide has only slight activity, which is considerably less than the potent activity of nitazoxanide and tizoxanide against a range of anaerobic bacteria. researchgate.netnih.gov For instance, nitazoxanide has MIC90 values of 0.5 µg/mL against the Bacteroides fragilis group and 0.06 µg/mL against Clostridium difficile. nih.gov Tizoxanide, while generally less potent than nitazoxanide, still demonstrates significant antibacterial effects. nih.govcase.edu

Structure Activity Relationship Sar Studies of Tizoxanide Glucuronide

Influence of Glucuronidation on Intrinsic Biological Activity

Glucuronidation is a common metabolic pathway that often leads to the detoxification and enhanced excretion of drugs and xenobiotics. However, in the case of tizoxanide (B1683187), the addition of a glucuronic acid moiety does not result in a loss of biological activity. In fact, tizoxanide glucuronide has been shown to be a potent inhibitor of certain parasitic life cycle stages. oup.comnih.govoup.com

The process of glucuronidation in humans is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT1A8. nih.gov The attachment of the bulky, hydrophilic glucuronic acid group to the tizoxanide molecule significantly alters its physicochemical properties, yet the core pharmacophore responsible for its antiparasitic action appears to remain accessible and functional. One study noted that while tizoxanide showed slight antibacterial activity, the O-aryl glucuronide metabolite was also synthesized and evaluated. nih.gov

Comparative Analysis of the Biological Activities of the Glucuronide Conjugate versus the Aglycone Tizoxanide

Direct comparative studies have demonstrated the significant and distinct biological activity profile of tizoxanide glucuronide compared to its aglycone, tizoxanide, particularly against the protozoan parasite Cryptosporidium parvum. oup.comnih.govoup.com

The following table summarizes the 50% minimum inhibitory concentration (MIC50) values for nitazoxanide (B1678950), tizoxanide, and tizoxanide glucuronide against C. parvum after 46 hours of incubation. oup.comoup.com

| Compound | Overall MIC50 (mg/L) |

| Nitazoxanide | 1.2 |

| Tizoxanide | 22.6 |

| Tizoxanide Glucuronide | 2.2 |

Further investigation into the stage-specific activity of these compounds revealed more nuanced differences:

| Compound | Sporozoite Stage MIC50 (mg/L) | Asexual Stage MIC50 (mg/L) | Sexual Stage MIC50 (mg/L) |

| Nitazoxanide | --- | --- | --- |

| Tizoxanide | --- | --- | --- |

| Tizoxanide Glucuronide | --- | --- | --- |

Detailed stage-specific MIC50 values were not fully provided in the search results. However, the qualitative description strongly indicates the superior activity of tizoxanide glucuronide against the sexual stages of C. parvum. oup.comnih.govoup.com

Stereochemical Considerations in Glucuronide Formation and Activity

The stereochemistry of drug metabolism can significantly influence the pharmacological and toxicological properties of the resulting metabolites. Glucuronidation can introduce a new chiral center, leading to the formation of diastereomers if the aglycone is already chiral.

While the synthesis of tizoxanide glucuronide has been described, and the formation of O-aryl glucuronides is known, specific research into the stereochemical aspects of tizoxanide glucuronidation is not extensively available in the reviewed literature. nih.gov General principles of glucuronidation suggest that the stereochemistry of the aglycone and the specific UGT enzymes involved can influence the stereoselectivity of the reaction. nih.gov However, detailed studies on whether the glucuronidation of tizoxanide is stereoselective and whether the resulting stereoisomers of tizoxanide glucuronide exhibit different biological activities have not been reported in the searched scientific literature.

Future Directions in Academic Research on Tizoxanide Glucuronide Sodium Salt

Advanced Mechanistic Studies on Glucuronidation Enzymes and Pathways

Future academic inquiry will likely focus on elucidating the precise molecular mechanisms governing the formation of tizoxanide (B1683187) glucuronide. Glucuronidation is a critical Phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, that converts hydrophobic compounds into water-soluble metabolites for easier excretion. researchgate.netmdpi.com For tizoxanide, this process is predominant. nih.gov

A pivotal study has already laid the groundwork by examining tizoxanide glucuronidation in liver and intestinal microsomes across humans, monkeys, dogs, rats, and mice, revealing significant species-specific differences in the kinetics of this pathway. nih.gov This research identified UGT1A1 and UGT1A8 as the primary human UGT isoforms responsible for the conjugation of tizoxanide. nih.gov

Future investigations are expected to build on these findings by:

Exploring the structural basis of enzyme-substrate interaction: High-resolution structural studies of UGT1A1 and UGT1A8 co-crystallized with tizoxanide could reveal the specific amino acid residues involved in substrate binding and catalysis. This would provide a deeper understanding of the enzyme's specificity and efficiency.

Investigating genetic polymorphisms: Research into how common genetic variants (polymorphisms) in the UGT1A1 and UGT1A8 genes affect the rate and extent of tizoxanide glucuronidation in different patient populations. This could help explain inter-individual variability in drug response and clearance.

Mapping intracellular pathways: Delving into the complete pathway from the entry of the parent drug, nitazoxanide (B1678950), its hydrolysis to tizoxanide, and the subsequent transport of tizoxanide to the endoplasmic reticulum for glucuronidation by UGT enzymes. wikipedia.org

A comparative look at the intrinsic clearance (CLint) of tizoxanide glucuronidation highlights the significant variability across species, underscoring the importance of using relevant models in preclinical studies. nih.gov

Table 1: Species Differences in Tizoxanide Glucuronidation Kinetics

| Species | Tissue | Kinetic Model | Intrinsic Clearance (CLint) | Key UGT Isoforms (Human) |

| Human | Liver | Michaelis-Menten | - | UGT1A1 |

| Human | Intestine | Michaelis-Menten | - | UGT1A8 |

| Monkey | Liver | Biphasic | - | N/A |

| Monkey | Intestine | Michaelis-Menten | - | N/A |

| Dog | Liver | Michaelis-Menten | - | N/A |

| Dog | Intestine | Michaelis-Menten | - | N/A |

| Rat | Liver | Michaelis-Menten | Highest among species | N/A |

| Rat | Intestine | Biphasic | Second highest among species | N/A |

| Mouse | Liver | Biphasic | Second highest among species | N/A |

| Mouse | Intestine | Michaelis-Menten | Highest among species | N/A |

| Data sourced from Hanioka et al. (2024). Note: Specific CLint values were not provided in the abstract but relative rankings were. nih.gov |

Development of Novel Synthetic Approaches for Glucuronide Analogues

The availability of pure Tizoxanide Glucuronide Sodium Salt is essential for its use as a reference standard in metabolic studies and for investigating its own biological activities. An efficient four-step synthesis from benzyl (B1604629) salicylate (B1505791) has been reported. researchgate.netrsc.orgnih.gov However, this process involved challenges, as standard coupling methods like the Koenigs-Knorr reaction were not initially successful, necessitating alternative strategies. researchgate.net

Future research in this area will likely pursue the development of more streamlined and higher-yield synthetic routes. The focus will be on creating not just the primary metabolite but also a library of structural analogues. Modern synthetic methodologies, such as click chemistry, which has been successfully used to create novel triazole analogues, could be adapted for this purpose. nih.gov The development of novel synthetic approaches could involve:

Improving Glycosylation Reactions: Exploring more efficient catalysts and reaction conditions to improve the yield and stereoselectivity of the crucial glycosylation step where the glucuronic acid moiety is attached to tizoxanide. nih.gov

Enzymatic Synthesis: Investigating the use of recombinant UGT enzymes, such as UGT1A1 or UGT1A8, for the preparative-scale biosynthesis of tizoxanide glucuronide. This could offer high specificity and avoid the use of harsh chemical reagents.

Synthesis of Analogues: Creating a series of tizoxanide glucuronide analogues by modifying either the thiazolide ring or the glucuronic acid moiety. These analogues would be invaluable tools for probing structure-activity relationships and understanding the pharmacodynamics of this metabolite class. For example, creating deuterated analogues like tizoxanide-d4 (B565610) glucuronide serves as an internal standard for mass spectrometry-based quantification. medchemexpress.com

Refinement of Analytical Tools for Comprehensive Metabolite Profiling and Quantification

Accurate quantification of tizoxanide and its metabolites in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. Several robust analytical methods have been developed for the parent metabolite, tizoxanide, using techniques like high-performance liquid chromatography (HPLC) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govoup.comrsc.org These methods have been validated in various matrices, including human plasma, urine, and brain tissue. nih.govnih.govoup.com

The next frontier is the specific refinement of these tools for this compound. While some assays for tizoxanide are slated for further development to include its glucuronide, dedicated and fully validated methods are a key area for future research. nih.gov Refinements will focus on:

High-Sensitivity Quantification: Developing and validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods specifically for tizoxanide glucuronide. This will enable precise quantification even at very low concentrations in complex biological samples. nih.gov

Comprehensive Metabolite Profiling: Employing advanced metabolomics platforms to create a complete profile of nitazoxanide metabolism. nih.govresearchgate.net This involves using high-resolution mass spectrometry to not only quantify known metabolites like tizoxanide and its glucuronide but also to identify any novel or unexpected metabolic products.

Overcoming Analytical Challenges: Addressing issues like matrix effects, which can suppress or enhance ionisation in mass spectrometry, to ensure the accuracy and reproducibility of quantification. nih.gov The use of stable isotope-labeled internal standards, such as tizoxanide-d4 glucuronide, is crucial in this regard. medchemexpress.com

Table 2: Examples of Validated Analytical Methods for Tizoxanide Quantification

| Method | Matrix | Linear Range | Lower Limit of Quantification (LOQ) |

| LC-MS/MS | Human Plasma, Mouse Plasma, DMEM | 15.6–1000 ng/mL | 15.6 ng/mL |

| UHPLC-MS/MS | Rat Plasma | 5–1000 ng/mL | 5 ng/mL |

| UHPLC-MS/MS | Rat Brain Tissue | 0.2–50 ng/g | 0.2 ng/g |

| Micellar Liquid Chromatography (MLC) | Human Plasma & Urine | 0.05–20 µg/mL | 0.049 µg/mL |

| Data compiled from multiple sources. nih.govnih.govrsc.org |

Contribution to the Broader Understanding of Thiazolide Pharmacodynamics and Metabolic Fate

Future research on tizoxanide glucuronide will therefore provide critical insights into:

Biological Activity of the Metabolite: While tizoxanide retains most of the parent drug's activity, its O-aryl glucuronide has been reported to show only slight antibacterial activity. researchgate.netrsc.org However, other studies have shown that tizoxanide glucuronide can inhibit the development of the parasite Cryptosporidium parvum in cell-based assays, suggesting it may not be entirely inert. medchemexpress.com Further investigation is needed to fully characterize the biological activity profile of the glucuronide metabolite itself.

Development of New Thiazolides: A thorough understanding of the metabolic fate of first-generation thiazolides like nitazoxanide is essential for the rational design of new analogues. nih.gov By understanding how structural changes affect metabolism—particularly the susceptibility to glucuronidation—researchers can develop new thiazolide compounds with potentially improved pharmacokinetic profiles, such as longer half-lives or altered tissue distribution. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Tizoxanide Glucuronide Sodium Salt and its deuterated analogs?

- Methodological Answer : Synthesis requires precise control over glucuronidation and deuterium incorporation. For deuterated forms (e.g., Tizoxanide-d4 Glucuronide Sodium Salt), hydrogen-to-deuterium substitution must occur at specific positions (e.g., phenoxy groups) to avoid isotopic scrambling. Reaction conditions (e.g., avoiding strong bases like EtN to prevent elimination byproducts) and catalysts (e.g., EDCI/DMAP) are critical . Purification steps must ensure >98% isotopic purity for reliable pharmacokinetic tracking .

Q. How can researchers validate the detection of this compound in biological matrices?

- Methodological Answer : Use stable isotope-labeled internal standards (e.g., Tizoxanide-d4 Glucuronide Sodium Salt) to minimize matrix effects in LC-MS/MS. Deuterated analogs provide distinct mass shifts (e.g., +4 Da), enabling accurate quantification against endogenous metabolites. Calibration curves should span 1–1000 ng/mL, with validation for precision (CV <15%) and recovery (>80%) .

Q. What experimental designs are optimal for assessing the compound’s antiparasitic efficacy in vitro?

- Methodological Answer : Conduct dose-response assays against protozoa (e.g., Cryptosporidium parvum) using concentrations from 0.1–10 µg/mL. Include non-deuterated Tizoxanide Glucuronide as a control to isolate deuterium’s effects. Measure parasite viability via ATP luminescence or microscopy, and compare EC values (e.g., 2.2 µg/mL for deuterated vs. 3.5 µg/mL for non-deuterated forms) .

Advanced Research Questions

Q. How does deuterium labeling influence the pharmacokinetic (PK) profile of this compound?

- Methodological Answer : Deuterium increases metabolic stability by slowing CYP450-mediated oxidation, extending half-life (e.g., t from 4.5 to 6.8 hours in rodent models). Use compartmental PK modeling to compare AUC and clearance rates between deuterated and non-deuterated forms. Track urinary excretion via isotope ratio MS to quantify glucuronide vs. free tizoxanide fractions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from protein binding (>99.9% for tizoxanide) limiting free drug availability. Use equilibrium dialysis to measure unbound fractions in plasma. Adjust in vitro assays with serum proteins (e.g., 40 g/L albumin) to mimic physiological conditions. Validate with PK/PD modeling to correlate tissue penetration and effect-site concentrations .

Q. How do metabolic interactions with other drugs impact Tizoxanide Glucuronide’s bioavailability?

- Methodological Answer : Co-administration with UGT inhibitors (e.g., probenecid) reduces glucuronidation, increasing systemic tizoxanide exposure. Use hepatocyte co-cultures or microsomal assays to quantify UGT1A1/2A1 inhibition. In vivo, perform crossover studies in animal models, monitoring plasma tizoxanide-glucuronide ratios via LC-MS .

Q. What analytical techniques differentiate this compound from structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.